molecular formula C19H19N3O2 B7707548 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide

Cat. No.: B7707548
M. Wt: 321.4 g/mol
InChI Key: ZVTJUAWERKPGHU-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern and the presence of both aromatic and oxadiazole rings, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-6-4-5-7-16(15)19-21-17(22-24-19)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTJUAWERKPGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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